For example, [11C]-labeled N,N-diethyl-1-(4-methoxybenzyl)-3-piperidinecarboxamide ([11C]SNC80) was synthesized by reacting its desmethyl precursor with [11C]methyl triflate []. This approach allows for the introduction of radiolabels, facilitating in vivo studies of receptor binding and distribution.
Another method involves modifying the piperazine nucleus of related compounds to create derivatives with varied binding affinities and selectivity for opioid receptors. The synthesis of N,N-diethyl(α-piperazinylbenzyl)benzamides, N,N-diethyl(α-piperidinyl or piperidinylidenebenzyl)benzamides, and related derivatives exemplifies this approach []. These modifications highlight the structure-activity relationship of these compounds, providing insights into the structural requirements for optimal interaction with the delta-opioid receptor.
N,N-diethyl-1-(4-methoxybenzyl)-3-piperidinecarboxamide exerts its pharmacological effects by selectively activating delta-opioid receptors [, ]. These receptors, belonging to the G protein-coupled receptor superfamily, mediate various physiological processes, including pain perception, mood regulation, and immune responses.
Upon binding to the delta-opioid receptor, N,N-diethyl-1-(4-methoxybenzyl)-3-piperidinecarboxamide initiates a cascade of intracellular signaling events, primarily through the activation of G proteins []. This activation leads to the modulation of downstream effector molecules, such as adenylyl cyclase and calcium channels, ultimately altering cellular excitability and neurotransmitter release []. The specific signaling pathways and cellular responses elicited by N,N-diethyl-1-(4-methoxybenzyl)-3-piperidinecarboxamide depend on the receptor subtype, cellular context, and the presence of other signaling molecules.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7